(1,2,3-13C3)Prop-2-enoic acid

Catalog No.
S766278
CAS No.
202326-54-3
M.F
C3H4O2
M. Wt
75.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3-13C3)Prop-2-enoic acid

CAS Number

202326-54-3

Product Name

(1,2,3-13C3)Prop-2-enoic acid

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid

Molecular Formula

C3H4O2

Molecular Weight

75.041 g/mol

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N

SMILES

C=CC(=O)O

Synonyms

2-Propenoic Acid-13C3; Acroleic Acid-13C3; Ethylenecarboxylic Acid-13C3; NSC 4765-13C3; Propenoic Acid-13C3; Vinylformic Acid-13C3;

Canonical SMILES

C=CC(=O)O

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O

Isotopic Labeling Studies

(1,2,3-13C3)Prop-2-enoic acid finds its primary use in isotopic labeling studies. By incorporating this molecule into a biological system or chemical reaction, researchers can track the fate and behavior of the carbon atoms within the system. Since the ¹³C atoms possess a different magnetic resonance signature compared to the naturally occurring ¹²C isotope, they can be readily distinguished and monitored using techniques like nuclear magnetic resonance spectroscopy (NMR) . This allows researchers to:

  • Trace metabolic pathways: By feeding (1,2,3-¹³C³)Prop-2-enoic acid to cells or organisms, scientists can follow the incorporation of the labeled carbon atoms into various metabolites. This provides valuable insights into metabolic pathways and identifies the specific steps involving carbon utilization .
  • Study reaction mechanisms: In chemical reactions, incorporating (1,2,3-¹³C³)Prop-2-enoic acid enables researchers to understand the mechanism by which the reaction occurs. By analyzing the positions and abundance of ¹³C atoms in the products, they can elucidate the sequence of bond breaking and formation throughout the reaction .

Isotope Ratio Mass Spectrometry (IRMS)

(1,2,3-13C3)Prop-2-enoic acid can also be used in isotope ratio mass spectrometry (IRMS) . This technique measures the relative abundance of different isotopes in a sample. By comparing the ratio of ¹³C to ¹²C in a sample containing (1,2,3-¹³C³)Prop-2-enoic acid to the natural abundance ratio, researchers can:

  • Quantify the incorporation of labeled molecules: In studies involving the use of (1,2,3-¹³C³)Prop-2-enoic acid, IRMS allows researchers to quantify the extent to which the labeled molecule has been incorporated into the system of interest .
  • Identify the source of organic matter: In environmental studies, analyzing the ¹³C/¹²C ratio of organic matter in soil, water, or sediments using IRMS can help identify the sources of the organic matter. By comparing the ratio to known sources like (1,2,3-¹³C³)Prop-2-enoic acid used in specific experiments, researchers can trace the movement and origin of the organic matter within the environment .
  • Origin: (1,2,3-¹³C₃)Prop-2-enoic acid is a synthetic compound not found naturally. It is derived from commercially available acrylic acid through isotopic enrichment techniques, where ¹²C atoms are replaced with the heavier isotope ¹³C at all three carbon positions [].
  • Significance: This isotopically labeled molecule is a valuable tool in various scientific fields, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C enrichment allows for enhanced signal detection and improved resolution in NMR studies of biological and chemical systems where acrylic acid is involved [].

Molecular Structure Analysis

(1,2,3-¹³C₃)Prop-2-enoic acid shares the same structure as prop-2-enoic acid (acrylic acid) with all three carbon atoms labeled with the ¹³C isotope. The key features of this structure include:

  • A three-carbon chain with a double bond between the second and third carbon atoms (C=C) creating an alkene functional group [].
  • A carboxyl group (COOH) at the first carbon, consisting of a carbonyl group (C=O) and a hydroxyl group (OH) [].
  • The presence of ¹³C isotopes at all three carbon positions provides a distinct NMR signature for the molecule.

Chemical Reactions Analysis

(1,2,3-¹³C₃)Prop-2-enoic acid can participate in various reactions typical of acrylic acid. Here are some examples:

  • Polymerization: (1,2,3-¹³C₃)Prop-2-enoic acid readily undergoes polymerization to form poly(acrylic acid) with all carbons ¹³C labeled. This isotopically labeled polymer is useful for studying the structure and dynamics of polymer systems using NMR techniques.

Reaction Equationn CH₂=¹³CH-¹³COOH → [¹³CH₂-¹³CH(COΟ)]ₙ (poly(acrylic acid)) []

  • Esterification: (1,2,3-¹³C₃)Prop-2-enoic acid reacts with alcohols to form isotopically labeled esters. These esters can be used as NMR probes to investigate enzymatic activity or protein interactions.

Reaction EquationCH₂=¹³CH-¹³COOH + ROH → ¹³CH₂=¹³CH-¹³COOR (R-alkyl group)


Physical And Chemical Properties Analysis

  • Melting point: Around 14°C (acrylic acid) []
  • Boiling point: Around 141°C (acrylic acid) []
  • Solubility: Highly soluble in water, ethanol, and other polar solvents (acrylic acid) []
  • Stability: Corrosive and can polymerize readily (acrylic acid) []
  • In polymer science, it helps elucidate the chain growth mechanism in polymerization reactions.
  • In biochemistry, it can be used to track the metabolic fate of acrylic acid in biological systems using ¹³C NMR.

(1,2,3-¹³C₃)Prop-2-enoic acid shares the same hazards as acrylic acid:

  • Corrosive: Can cause severe skin burns and eye damage [].
  • Irritant: Causes respiratory irritation [].
  • Flammable: Flash point around 40°C (acrylic acid) [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Wikipedia

(~13~C_3_)Prop-2-enoic acid

Dates

Modify: 2023-08-15

Explore Compound Types